JH-Lph-28
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Overview
Description
JH-LPH-28 is a sulfonyl piperazine analog that acts as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. This compound has shown significant antibiotic activity, making it a promising candidate for research in combating bacterial infections .
Preparation Methods
The synthesis of JH-LPH-28 involves coupling known substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic and warming techniques to enhance solubility and reaction efficiency . Industrial production methods for this compound are not extensively documented, but the preparation generally follows similar synthetic routes used in laboratory settings.
Chemical Reactions Analysis
JH-LPH-28 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but may occur under certain conditions.
Substitution: The sulfonyl piperazine structure allows for substitution reactions, particularly involving the phenyl and piperazine rings.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JH-LPH-28 has a wide range of scientific research applications:
Mechanism of Action
JH-LPH-28 exerts its effects by inhibiting the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. This enzyme is essential for the biosynthesis of lipid A, a critical component of the outer membrane of gram-negative bacteria . By inhibiting LpxH, this compound disrupts the production of lipid A, leading to bacterial cell death. The molecular targets and pathways involved include the binding of this compound to the LpxH enzyme, preventing its normal function .
Comparison with Similar Compounds
JH-LPH-28 is compared with other sulfonyl piperazine analogs, such as AZ1 and JH-LPH-33 . While all these compounds inhibit LpxH, this compound has shown superior antibiotic activity against certain bacterial strains . Similar compounds include:
AZ1: Another sulfonyl piperazine analog with similar inhibitory effects on LpxH.
JH-LPH-33: A close analog of this compound with comparable but slightly different antibiotic properties.
This compound’s uniqueness lies in its potent inhibition of LpxH and its outstanding antibiotic activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H21F4N3O3S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-[5-[4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C21H21F4N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3 |
InChI Key |
NYMCJUUEVIRRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
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